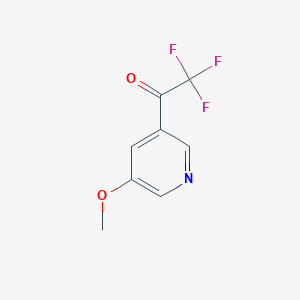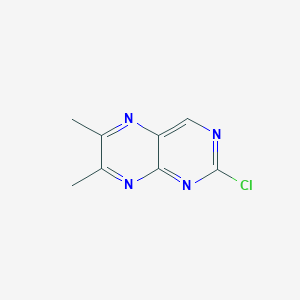
2-Chloro-6,7-dimethylpteridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,7-dimethylpteridine is a heterocyclic compound belonging to the pteridine family Pteridines are nitrogen-containing aromatic compounds that play significant roles in various biological processes The structure of this compound consists of a pteridine ring substituted with chlorine at the 2-position and methyl groups at the 6 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylpteridine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine. Subsequent chlorination and methylation steps yield the desired compound. The reaction conditions often involve the use of strong acids, reducing agents, and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-Chloro-6,7-dimethylpteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the pteridine ring, enhancing their chemical and biological properties.
科学研究应用
2-Chloro-6,7-dimethylpteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-6,7-dimethylpteridine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pteridine ring influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
相似化合物的比较
2,4-Diamino-6,7-dimethylpteridine: A derivative with amino groups at the 2 and 4 positions.
6,7-Dimethylpteridine: A simpler compound without the chlorine substitution.
2-Chloro-4,6,7-trimethylpteridine: A more substituted derivative with an additional methyl group.
Uniqueness: 2-Chloro-6,7-dimethylpteridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl groups increase its lipophilicity, potentially improving its bioavailability in medicinal applications.
属性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
2-chloro-6,7-dimethylpteridine |
InChI |
InChI=1S/C8H7ClN4/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3H,1-2H3 |
InChI 键 |
CTNCAAVLJSLUMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CN=C(N=C2N=C1C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



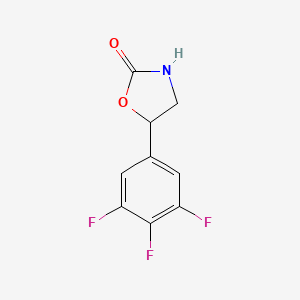

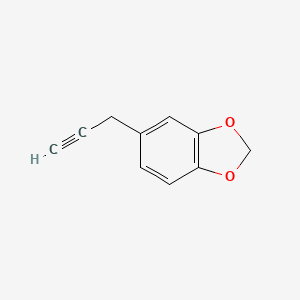
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
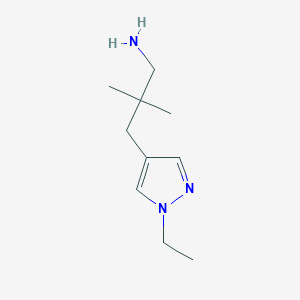
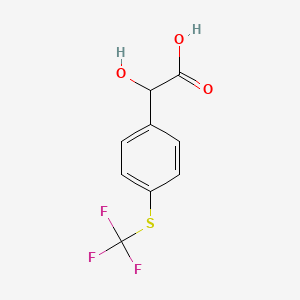
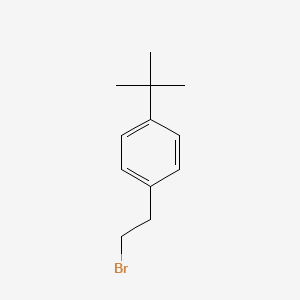
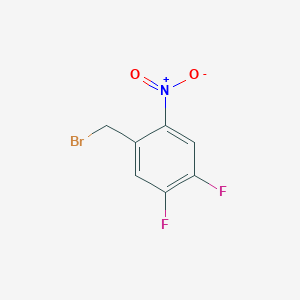
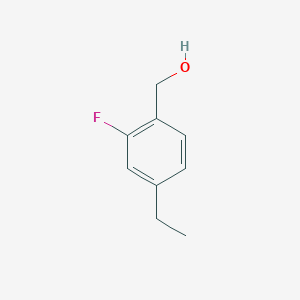

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
